molecular formula C19H22N4O3 B1674355 Iclaprim CAS No. 192314-93-5

Iclaprim

Katalognummer: B1674355
CAS-Nummer: 192314-93-5
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: HWJPWWYTGBZDEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iclaprim is a novel diaminopyrimidine antibiotic that selectively inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway required for DNA and RNA synthesis . Structurally optimized to overcome trimethoprim resistance, this compound demonstrates potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and β-hemolytic streptococci . It is administered intravenously and has completed phase 3 trials for acute bacterial skin and skin structure infections (ABSSSI), showing non-inferiority to vancomycin and linezolid . Its rapid bactericidal activity, tissue penetration, and favorable safety profile position it as a promising alternative to legacy antibiotics .

Eigenschaften

IUPAC Name

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJPWWYTGBZDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870191
Record name 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192314-93-5
Record name Iclaprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192314-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iclaprim [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192314935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iclaprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICLAPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42445HUU0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Patent-Based Synthesis: A High-Yield Route via Intermediate 1a

The Chinese patent CN110724108A outlines a streamlined method for preparing Iclaprim starting from N,N'-(5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diyl)diacetamide (Compound 1a) .

Synthesis of Intermediate 1a

The patent describes three embodiments for synthesizing Compound 1a, all involving acetylation of a pyrimidine precursor (Compound 1) under reflux conditions:

Embodiment Reagents Solvent Yield Purity (HPLC)
1 Acetic anhydride (5 equiv) Toluene 84.5% 98.72%
2 Acetyl chloride (4 equiv) Toluene 80.6% 98.70%
3 Acetic anhydride (2 equiv) Toluene 71.7% 98.62%

Key Steps :

  • Acetylation : Compound 1 (100.0 g, 344.5 mmol) is refluxed with acetic anhydride or acetyl chloride in toluene for 1.5 hours.
  • Crystallization : Cooling the reaction mixture induces crystallization, yielding white solid 1a after suction filtration.
  • Characterization : Nuclear magnetic resonance (NMR) confirms the structure, with distinct peaks at δ 10.41 (s, 1H) and δ 2.16 (s, 6H) corresponding to acetamide protons.

This method prioritizes cost-effectiveness and simplicity, avoiding column chromatography through recrystallization-based purification.

Novel Synthesis from Trimethoprim: A Six-Step Route

A 2020 study by Liu et al. demonstrated a novel synthesis starting from Trimethoprim (TMP) , a commercially available antifolate agent. This route addresses limitations in earlier methods, such as low overall yields (4.8%) and reliance on chromatographic purification.

Stepwise Breakdown

Amino Protection and Friedel-Crafts Acetylation

TMP undergoes simultaneous amino protection and Friedel-Crafts acetylation in a single pot:

  • Reagents : Acetic anhydride (5 equiv), SnCl₄ (1.2 equiv).
  • Solvent : Dichloromethane (CH₂Cl₂) or chloroform.
  • Yield : 92–95% for 2,4-diacetamido-5-(2-acetyl-3,4,5-trimethoxybenzyl)pyrimidine (10) .

Mechanistic Insight :
SnCl₄ facilitates both acetylation of the pyrimidine amino groups and electrophilic substitution at the benzene ring’s ortho position, avoiding N-acetyl byproducts common with bulky protecting groups.

Demethylation and Cyclization
  • Demethylation : Treatment of intermediate 11 with BBr₃ (1.5 equiv) in CH₂Cl₂ removes the 3-methoxy group, yielding 2,4-diamino-5-(2-acetyl-3-hydroxy-4,5-dimethoxybenzyl)pyrimidine (12) (65% yield).
  • Knoevenagel Condensation : Reaction of 12 with cyclopropyl carboxaldehyde in tetrahydrofuran (THF) and H₂SO₄ catalyzes the formation of the chromanone intermediate 13 (73% yield).
Dehydration and Final Hydrolysis

Sulfuric acid-mediated dehydration of 13 yields this compound with >99% purity after recrystallization in ethanol.

Comparative Analysis of Synthetic Routes

Parameter Patent Route Novel TMP Route
Starting Material Custom pyrimidine precursor Trimethoprim (TMP)
Total Steps 1 (for intermediate 1a) 6
Overall Yield 84.5% (intermediate) 21% (final product)
Chromatography Required No No
Key Advantage High step yield Scalability

Critical Observations :

  • The patent route excels in step efficiency but requires bespoke precursors, limiting flexibility.
  • The TMP route leverages a low-cost starting material but suffers from moderate overall yield due to demethylation inefficiencies.

Optimization Strategies and Unresolved Challenges

Friedel-Crafts Catalysis

  • SnCl₄ vs. AlCl₃ : SnCl₄ outperforms AlCl₃ in minimizing side reactions, achieving 95% yield in CH₂Cl₂.
  • Solvent Effects : Chloroform enhances reaction kinetics but raises toxicity concerns; CH₂Cl₂ offers a safer alternative with comparable yields.

Demethylation Efficiency

  • BBr₃ Stoichiometry : Using 1.5 equiv of BBr₃ maximizes demethylation yield (65%), while deviations reduce efficiency.
  • Byproduct Formation : Partial deprotection of acetamide groups remains a challenge, necessitating precise stoichiometric control.

Cyclization Catalysts

  • H₂SO₄ Superiority : Sulfuric acid minimizes the formation of 5-cyclopropyl-2,3-dimethoxy-4,5,6,6a,7,12-hexahydronaphtho[1,8-bc]pyrimido[5,4-f]azepin-9-amine , a structural impurity (<2%).

Analyse Chemischer Reaktionen

Types of Reactions

Iclaprim undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted analogs .

Wissenschaftliche Forschungsanwendungen

Skin and Skin Structure Infections

Iclaprim has been evaluated for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs) through several phase 3 clinical trials:

  • REVIVE-1 and REVIVE-2 Trials : These studies compared this compound (80 mg) with vancomycin (15 mg/kg) in patients with ABSSSIs. Results indicated that this compound was noninferior to vancomycin, achieving early clinical response rates of 80.9% versus 81.0% for vancomycin, respectively .
  • ASSIST-1 and ASSIST-2 Trials : this compound was also tested against linezolid in patients with complicated skin and skin structure infections (cSSSIs), showing clinical cure rates of 82.2% compared to 85.3% for linezolid .

Hospital-Acquired Bacterial Pneumonia

Microbiological Efficacy

This compound demonstrates a broad spectrum of activity against Gram-positive pathogens, particularly those resistant to other antibiotics:

  • In Vitro Studies : this compound has shown potency against various strains, achieving minimal inhibitory concentrations (MICs) significantly lower than those of trimethoprim. It is effective against MRSA isolates that are nonsusceptible to daptomycin and linezolid .
  • Time-Kill Studies : In these analyses, this compound achieved ≥3 log reduction in colony-forming units per milliliter within 4–8 hours against resistant strains .

Case Studies and Clinical Trial Data

StudyPopulationInterventionComparatorPrimary EndpointResults
REVIVE-1Adults with ABSSSIThis compound 80 mg IVVancomycin 15 mg/kg IVEarly Clinical Response80.9% vs 81.0%
REVIVE-2Adults with ABSSSIThis compound 80 mg IVVancomycin 15 mg/kg IVEarly Clinical ResponseSimilar results as REVIVE-1
ASSIST-1Adults with cSSSIThis compound vs LinezolidLinezolid standard doseClinical Cure Rate82.2% vs 85.3%
ASSIST-2Adults with cSSSIThis compound vs LinezolidLinezolid standard doseClinical Cure RateComparable outcomes

Safety Profile

This compound has been well tolerated across clinical trials, with most adverse events being mild and transient. The safety profile is comparable to that of established treatments like vancomycin and linezolid, reinforcing its potential as a therapeutic option for serious infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Iclaprim vs. Trimethoprim

Mechanism and Potency :
this compound is 8–32-fold more potent than trimethoprim against Gram-positive bacteria, with MIC50 values for S. aureus at 0.06–0.25 mg/L compared to trimethoprim’s 2 mg/L . Structural modifications enable this compound to bind tightly to trimethoprim-resistant DHFR variants (e.g., F98Y in S. aureus), maintaining efficacy where trimethoprim fails .

Resistance Profile :
While trimethoprim resistance is widespread due to dfr gene mutations, this compound retains activity against 93% of trimethoprim-resistant S. aureus isolates . However, emerging dfr variants (e.g., dfrA1) may reduce this compound susceptibility .

Synergy with Sulfonamides :
Unlike trimethoprim, which requires combination with sulfamethoxazole (TMP/SMX), this compound exhibits standalone efficacy. However, synergy with sulfamethoxazole reduces this compound’s MIC90 by 4-fold (0.03 mg/L) .

Parameter This compound Trimethoprim TMP/SMX
MIC50 (S. aureus) 0.06–0.25 mg/L 2 mg/L 0.25–0.5 mg/L
Resistance Coverage 93% of TMP-resistant strains Limited by dfr mutations Moderate
Key Advantage Overcomes TMP resistance Oral availability Broad-spectrum

This compound vs. Vancomycin

Efficacy: In phase 3 REVIVE trials, this compound demonstrated non-inferiority to vancomycin for ABSSSI, with early clinical response (ECR) rates of 79.6% vs. 78.8% . Microbiological eradication rates for S. aureus were higher with this compound (72–80%) than vancomycin (59%) .

Safety :
this compound avoids vancomycin-associated nephrotoxicity (5–42% risk of acute kidney injury) . Adverse events (nausea, headache) are comparable, but this compound lacks significant renal or cardiac toxicity .

Parameter This compound Vancomycin
Clinical Cure Rate (ABSSSI) 79.6% 78.8%
S. aureus Eradication 72–80% 59%
Key Toxicity Minimal renal risk Nephrotoxicity

This compound vs. Linezolid

Clinical Outcomes: In pooled ASSIST trials, this compound showed comparable clinical cure rates to linezolid (82.2% vs. 85.3%) for complicated SSSI, but individual trials failed to meet FDA non-inferiority margins .

Spectrum and Resistance :
this compound is active against linezolid-resistant S. aureus (MIC ≤1 µg/mL), whereas linezolid resistance via cfr gene mutations limits its utility .

Parameter This compound Linezolid
Clinical Cure Rate (cSSSI) 82.2% 85.3%
Resistance Coverage Linezolid-resistant strains Limited by cfr mutations
Administration IV only IV/oral

This compound vs. Daptomycin and Ceftaroline

MRSA Coverage: this compound’s MIC90 for MRSA (0.5 mg/L) is lower than daptomycin (1 mg/L) and comparable to ceftaroline (0.5 mg/L) . It also retains activity against daptomycin-nonsusceptible isolates (71% susceptibility) .

Resistance and Pharmacokinetic Considerations

  • Resistance Mechanisms : Emerging dfr mutations (e.g., dfrA1) may reduce this compound’s efficacy, but these remain rare compared to trimethoprim .

Biologische Aktivität

Iclaprim is a novel 2,4-diaminopyrimidine antibiotic primarily developed for the treatment of serious skin and skin structure infections (SSSIs) caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis and thus bacterial growth. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Inhibition of Dihydrofolate Reductase (DHFR)

This compound exhibits a high affinity for bacterial DHFR, particularly against strains resistant to traditional antibiotics like trimethoprim. The compound was designed to enhance hydrophobic interactions with the enzyme, allowing it to effectively inhibit even the resistant forms of DHFR. This characteristic is crucial in overcoming resistance mechanisms commonly observed with other antibiotics.

Key Findings on this compound's Activity:

  • In vitro Studies : this compound has demonstrated rapid bactericidal activity against Gram-positive bacteria, with reductions in colony-forming units (CFUs) exceeding 99% within 8 to 24 hours at concentrations just above the minimum inhibitory concentration (MIC) .
  • Post-Antibiotic Effect : It shows significant post-antibiotic effects lasting up to 10 hours at sub-MIC concentrations, which is beneficial for maintaining efficacy between dosing intervals .

Clinical Efficacy

This compound has undergone several clinical trials to evaluate its safety and efficacy compared to standard treatments such as vancomycin.

Phase 3 Clinical Trials

  • REVIVE-1 and REVIVE-2 Trials :
    • Objective : To compare this compound with vancomycin in treating acute bacterial skin and skin structure infections (ABSSSIs).
    • Results :
      • Efficacy rates were comparable: 79.6% for this compound vs. 78.8% for vancomycin.
      • Noninferiority was established within a 10% margin .
      • Most adverse events were mild, including nausea and headache .

Table 1: Summary of Clinical Trial Results

StudyTreatment GroupEfficacy Rate (%)Adverse Events (%)Notes
REVIVE-1This compound79.6Mild (Nausea, Headache)Noninferior to Vancomycin
REVIVE-2Vancomycin78.8Mild (Nausea, Headache)Standard treatment comparison

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Distribution : High concentrations are achieved in skin and lung tissues, with a volume of distribution significantly exceeding total body water .
  • Protein Binding : Approximately 93% plasma protein binding ensures prolonged action in systemic circulation.
  • Metabolism : this compound undergoes extensive metabolism via both phase 1 and phase 2 pathways, with minimal unchanged drug excreted in urine .

Case Studies

Several case studies have highlighted this compound's effectiveness in treating complicated infections:

  • Case Study on MRSA Infection :
    • A patient with a severe MRSA infection unresponsive to vancomycin showed significant improvement after switching to this compound, achieving clinical cure within days.
  • Comparison with Linezolid :
    • In another study comparing this compound with linezolid for complicated SSSIs, this compound demonstrated comparable efficacy with a pooled clinical cure rate of 82.2% .

Q & A

Q. What experimental methodologies are recommended to assess Iclaprim's mechanism of action against Staphylococcus aureus?

this compound selectively inhibits bacterial dihydrofolate reductase (DHFR), disrupting folate metabolism critical for DNA/RNA synthesis. To confirm this, researchers should:

  • Perform enzyme inhibition assays comparing this compound's affinity for bacterial vs. mammalian DHFR .
  • Use X-ray crystallography to analyze binding interactions with DHFR, particularly in trimethoprim-resistant mutants (e.g., Phe98Tyr mutation in S. aureus) .
  • Conduct time-kill curve studies to quantify bactericidal activity against methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains .

Q. How does this compound's in vitro potency compare to trimethoprim and other DHFR inhibitors?

this compound exhibits 8–32-fold lower MIC50/MIC90 values than trimethoprim against S. aureus, including MRSA . Key methodological considerations:

  • Use standardized broth microdilution assays (CLSI guidelines) to determine MIC values across diverse clinical isolates .
  • Include trimethoprim-resistant strains to evaluate cross-resistance patterns, noting this compound retains activity due to interactions with additional DHFR binding sites .

Q. What are the recommended pharmacokinetic/pharmacodynamic (PK/PD) models for optimizing this compound dosing in preclinical studies?

  • Apply murine thigh infection models to correlate free drug AUC/MIC ratios with efficacy, ensuring simulations reflect human pharmacokinetics (e.g., fixed dosing in renal impairment) .
  • Monitor tissue penetration in skin and lung models to support indications for skin/structure infections (ABSSSI) and pneumonia .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound's efficacy?

Discrepancies in Phase III trials (e.g., REVIVE-1/2 vs. FDA concerns) require:

  • Meta-analysis of pooled data to assess non-inferiority margins, subgroup responses (e.g., obesity, renal impairment), and liver toxicity signals .
  • Mechanistic studies to evaluate if resistance mechanisms (e.g., dfr variants) or host factors (e.g., microbiome interactions) influence outcomes .

Q. What strategies mitigate the risk of DHFR mutation-driven resistance during this compound therapy?

  • Conduct serial passage experiments to measure spontaneous resistance frequencies (>10<sup>−10</sup> in S. aureus) and identify mutations via whole-genome sequencing .
  • Test synergistic combinations (e.g., with sulfamethoxazole) to reduce MIC values by 4-fold and delay resistance emergence .

Q. How should researchers design experiments to evaluate this compound's efficacy in polymicrobial infections?

  • Use in vitro co-culture models with Gram-negative pathogens (e.g., Haemophilus influenzae) to assess interference or synergy .
  • Employ transcriptomic profiling to identify bacterial stress responses (e.g., folate pathway upregulation) during dual-species infections .

Data Analysis and Interpretation

Q. What statistical approaches are critical for interpreting MIC distributions in this compound susceptibility studies?

  • Apply ECOFF (Epidemiological Cutoff) values to distinguish wild-type and non-wild-type populations, noting this compound's MIC90 of 0.5 mg/L for MRSA .
  • Use Monte Carlo simulations to predict clinical success rates based on PK/PD targets and MIC variability .

Q. How can genomic data clarify the prevalence of high-level this compound resistance in clinical isolates?

  • Perform PCR screening for dfr genes (e.g., dfrA, dfrG) and correlate with phenotypic resistance (MIC ≥16 mg/L) .
  • Analyze public genomic databases (e.g., NCBI Pathogen Detection) to track global dissemination of resistance alleles .

Experimental Design Considerations

Q. What controls are essential in animal models studying this compound's nephrotoxicity profile?

  • Include vancomycin-treated cohorts to compare renal injury markers (e.g., serum creatinine), as this compound lacks nephrotoxicity in preclinical models .
  • Monitor hepatic enzymes (ALT/AST) to address FDA concerns about liver toxicity .

Q. How to standardize DHFR inhibition assays for cross-study comparisons?

  • Use recombinant DHFR enzymes (wild-type and mutant) in kinetic assays with NADPH and dihydrofolate substrates .
  • Report Ki values and inhibition constants to benchmark against trimethoprim and other DHFR inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iclaprim
Reactant of Route 2
Reactant of Route 2
Iclaprim

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.